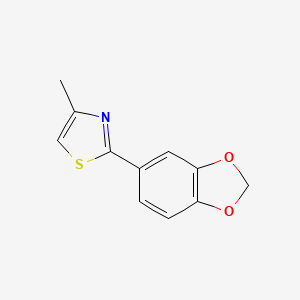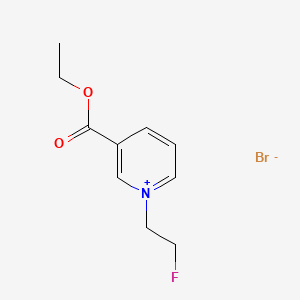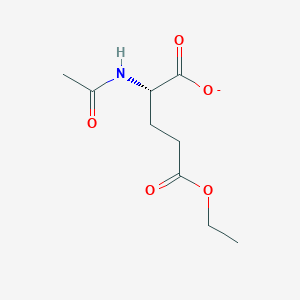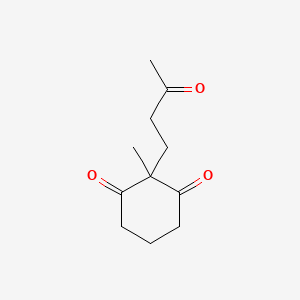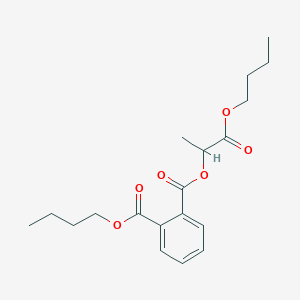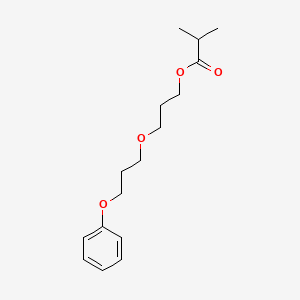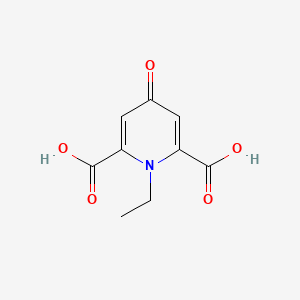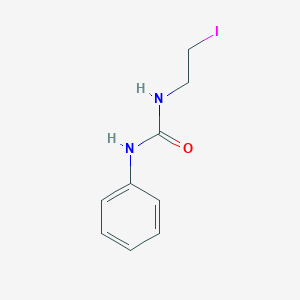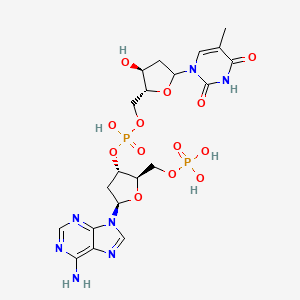
Thymidylyl-deoxyadenylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidylyl-deoxyadenylic acid is a double-stranded alternating copolymer composed of thymidylyl and deoxyadenylic acid units. It is commonly used as a model for studying DNA structure dynamics and drug interactions . This compound is significant in the field of molecular biology and biochemistry due to its role in DNA research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidylyl-deoxyadenylic acid can be synthesized through the polymerization of thymidylyl and deoxyadenylic acid monomers. The process involves the formation of phosphodiester bonds between the nucleotides under controlled conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the polymerization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of nucleotides, ensuring high purity and yield of the final product. The synthesized polymer is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Thymidylyl-deoxyadenylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or enzymes.
Oxidation: Oxidative reactions can occur under the influence of oxidizing agents such as hydrogen peroxide.
Major Products: The major products formed from these reactions include mononucleotides and other smaller nucleotide fragments, depending on the reaction conditions and reagents used .
Scientific Research Applications
Thymidylyl-deoxyadenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of DNA.
Biology: In molecular biology, it serves as a tool for understanding DNA replication, transcription, and repair mechanisms.
Medicine: Researchers use this compound to investigate the interactions between DNA and various drugs, aiding in the development of new therapeutic agents.
Industry: It is employed in the production of synthetic DNA sequences for various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of thymidylyl-deoxyadenylic acid involves its interaction with DNA-binding proteins and enzymes. It can mimic natural DNA sequences, allowing researchers to study the binding affinity and specificity of these proteins. The molecular targets include DNA polymerases, helicases, and other enzymes involved in DNA metabolism. The pathways involved in these interactions are crucial for understanding the fundamental processes of DNA replication and repair .
Comparison with Similar Compounds
- Poly(deoxyadenylic-thymidylic) acid
- Poly(dA-dT)
- Poly(dA:dT)
Comparison: Thymidylyl-deoxyadenylic acid is unique due to its specific sequence and structure, which allows it to serve as an accurate model for studying DNA dynamics. Compared to other similar compounds, it offers a more precise representation of natural DNA sequences, making it invaluable for research purposes .
Properties
CAS No. |
2147-15-1 |
|---|---|
Molecular Formula |
C20H27N7O13P2 |
Molecular Weight |
635.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H27N7O13P2/c1-9-4-26(20(30)25-19(9)29)14-2-10(28)12(38-14)5-37-42(34,35)40-11-3-15(39-13(11)6-36-41(31,32)33)27-8-24-16-17(21)22-7-23-18(16)27/h4,7-8,10-15,28H,2-3,5-6H2,1H3,(H,34,35)(H2,21,22,23)(H,25,29,30)(H2,31,32,33)/t10-,11-,12+,13+,14?,15+/m0/s1 |
InChI Key |
YRITVODHCMDVSY-VEGPOJNRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

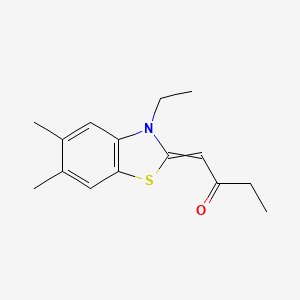
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
